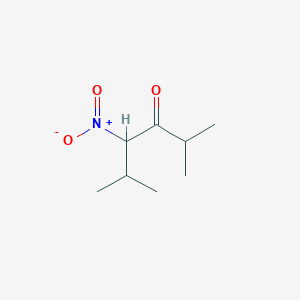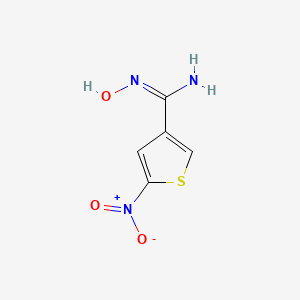
3-Thiophenecarboximidamide,N-hydroxy-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiophenecarboximidamide,N-hydroxy-5-nitro- is a chemical compound with the molecular formula C5H5N3O3S It is known for its unique structure, which includes a thiophene ring substituted with a carboximidamide group, a hydroxyl group, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboximidamide,N-hydroxy-5-nitro- typically involves the nitration of thiophene derivatives followed by the introduction of the carboximidamide and hydroxyl groups. One common method involves the nitration of thiophene using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrothiophene. This intermediate is then reacted with cyanamide under basic conditions to introduce the carboximidamide group. Finally, hydroxylation is achieved using hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of 3-Thiophenecarboximidamide,N-hydroxy-5-nitro- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
3-Thiophenecarboximidamide,N-hydroxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-Thiophenecarboximidamide,N-hydroxy-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 3-Thiophenecarboximidamide,N-hydroxy-5-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. The nitro group plays a crucial role in this inhibitory effect by forming reactive intermediates that interact with the enzyme’s active site.
相似化合物的比较
Similar Compounds
- 3-Thiophenecarboximidamide,N-hydroxy-4-nitro-
- 3-Thiophenecarboximidamide,N-hydroxy-6-nitro-
- 2-Thiophenecarboximidamide,N-hydroxy-5-nitro-
Uniqueness
3-Thiophenecarboximidamide,N-hydroxy-5-nitro- is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity and potency in certain applications, making it a valuable compound in research and industry.
属性
分子式 |
C5H5N3O3S |
|---|---|
分子量 |
187.18 g/mol |
IUPAC 名称 |
N'-hydroxy-5-nitrothiophene-3-carboximidamide |
InChI |
InChI=1S/C5H5N3O3S/c6-5(7-9)3-1-4(8(10)11)12-2-3/h1-2,9H,(H2,6,7) |
InChI 键 |
FYOIAZHRRXGKCR-UHFFFAOYSA-N |
手性 SMILES |
C1=C(SC=C1/C(=N\O)/N)[N+](=O)[O-] |
规范 SMILES |
C1=C(SC=C1C(=NO)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


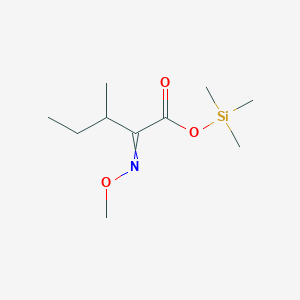
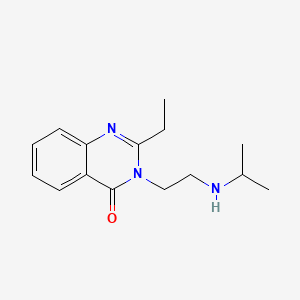
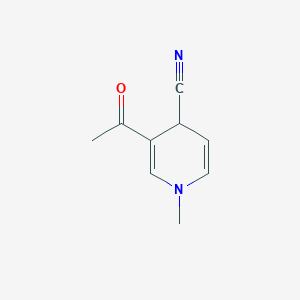
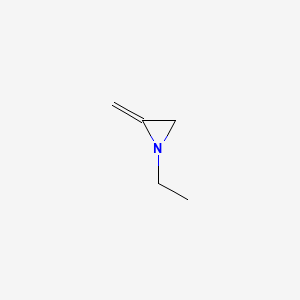
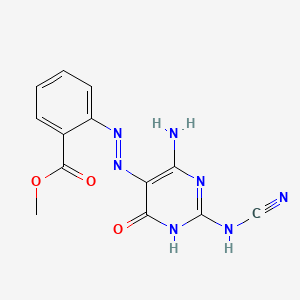
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)

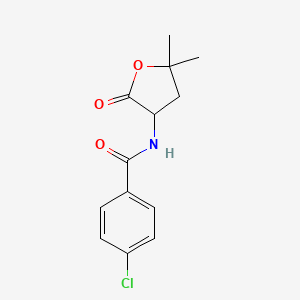
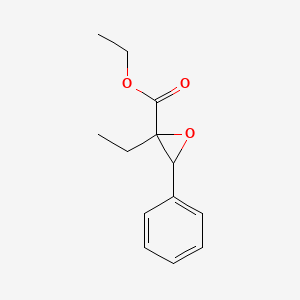


![Thymine,[methyl-3H]](/img/structure/B13805599.png)

